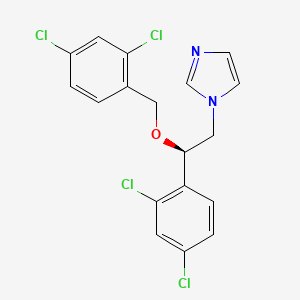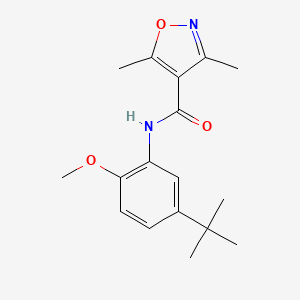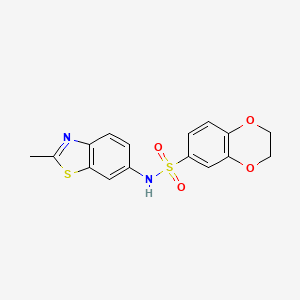
2-Benzyl-4-(chloromethyl)-1,3-thiazole
Overview
Description
2-Benzyl-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a benzyl group at the 2-position and a chloromethyl group at the 4-position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-(chloromethyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with chloroacetyl chloride, followed by cyclization with sulfur and a base to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4-(chloromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The benzyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkyl-substituted thiazoles.
Scientific Research Applications
2-Benzyl-4-(chloromethyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its biological activity against certain pathogens.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(chloromethyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
2-Benzyl-4-chlorophenol: Another benzyl-substituted compound with antimicrobial properties.
2-Benzyl-4,5-dihydrothiazole: A similar thiazole compound with different substitution patterns.
Uniqueness: 2-Benzyl-4-(chloromethyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-benzyl-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQYFPBESLPHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190403 | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36916-36-6 | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036916366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Sommelet reaction in the context of 2-benzyl-4-chloromethylthiazole?
A1: The Sommelet reaction is a chemical reaction that converts benzyl halides into aldehydes using hexamine and water. In the context of 2-benzyl-4-chloromethylthiazole, the Sommelet reaction is significant because it allows for the conversion of the chloromethyl group to an aldehyde group. This transformation is particularly interesting because it introduces a new reactive site in the molecule, opening possibilities for further chemical modifications and potentially leading to derivatives with different biological activities.
Q2: What are the potential applications of the nitrated and brominated derivatives of 2-benzyl-4-chloromethylthiazole?
A2: While the provided research [] focuses on the synthesis and does not delve into specific applications, introducing nitro and bromo substituents to the 2-benzyl-4-chloromethylthiazole molecule can significantly alter its properties. These modifications can influence the molecule's reactivity, polarity, and ability to interact with biological targets. Therefore, these derivatives could serve as valuable building blocks or intermediates in the synthesis of more complex molecules with potential applications in various fields like pharmaceuticals, agrochemicals, or material science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylphenyl)-oxomethyl]benzoic acid [2-(3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225630.png)
![2-(4-chlorophenyl)-N-[4-(difluoromethylthio)phenyl]acetamide](/img/structure/B1225632.png)
![1-(2-Benzofuranyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B1225633.png)
![3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)
![4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B1225637.png)
![diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B1225638.png)


![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)
![N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide](/img/structure/B1225646.png)

![2-(2-fluorophenoxy)-N-[4-(2-furanylmethylsulfamoyl)phenyl]acetamide](/img/structure/B1225650.png)
![2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1225652.png)
![1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea](/img/structure/B1225654.png)
